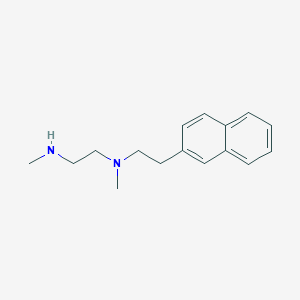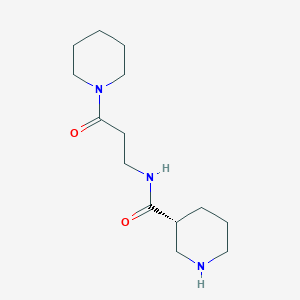![molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is a compound that features a unique adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine typically involves the alkylation of 1-adamantylamine with a suitable benzyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
化学反応の分析
Types of Reactions
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the reaction conditions and reagents used .
科学的研究の応用
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for sigma receptors, which are involved in various neurological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of advanced materials with unique structural properties
作用機序
The mechanism of action of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves its interaction with sigma receptors in the brain. These receptors modulate various proteins, including ion channels and neurotransmitter receptors, which play a role in neuronal signaling and protection. The compound’s adamantane structure contributes to its stability and ability to cross the blood-brain barrier .
類似化合物との比較
Similar Compounds
- 1-adamantylamine
- 2-adamantylamine
- 3-adamantylamine
- Memantine
- Rimantadine
Uniqueness
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Compared to other adamantane derivatives, this compound exhibits enhanced stability and specificity for sigma receptors, making it a valuable candidate for further research and development .
特性
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
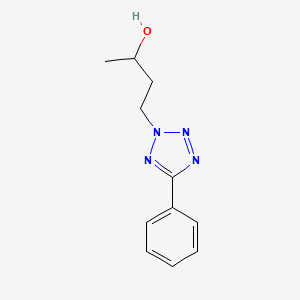
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
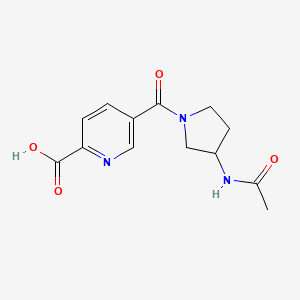
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
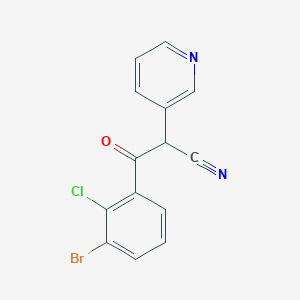
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
